N'-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide
Description
N'-[(E)-1-Phenylethylidene]-2-(4-toluidino)acetohydrazide is a hydrazide derivative characterized by an (E)-configured 1-phenylethylidene group and a 4-toluidino (4-methylanilino) substituent on the acetohydrazide backbone. This compound belongs to the broader class of Schiff base hydrazides, which are widely studied for their pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects .
Properties
Molecular Formula |
C17H19N3O |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-(4-methylanilino)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C17H19N3O/c1-13-8-10-16(11-9-13)18-12-17(21)20-19-14(2)15-6-4-3-5-7-15/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-14+ |
InChI Key |
DYQYIYHNRKFUNT-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide typically involves the condensation of 1-phenylethylidene and 4-toluidinoacetohydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is then heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Chemical Reactions Analysis
N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
Research indicates that N'-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly breast cancer cells (MCF-7). The compound's ability to modulate enzyme or receptor activity is believed to influence metabolic pathways associated with tumor growth .
- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its applicability in treating infections .
- Anti-inflammatory Effects : Initial findings suggest that it may reduce inflammation, which is a critical factor in many chronic diseases .
Case Studies
Several case studies have documented the efficacy of this compound in various experimental settings:
- Breast Cancer Research : A study evaluated the compound's ability to induce apoptosis in MCF-7 cells, showing promising results in reducing cell viability through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Antimicrobial Testing : Various assays demonstrated that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for infections .
- Inflammation Studies : In vitro experiments indicated that the compound can downregulate pro-inflammatory cytokines, providing insights into its role as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Acetohydrazide Core
(a) Heterocyclic Substituents
- Compound 9 (): 2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)-N′-(1-(p-tolyl)ethylidene)acetohydrazide The acetohydrazide core is modified with a diphenylimidazolidinone group. The p-tolyl group on the ethylidene moiety enhances lipophilicity compared to the phenyl group in the target compound .
- Compound 14a (): (E)-2-(2-Isopropyl-1H-benzo[d]imidazol-1-yl)-N′-(1-phenylethylidene)acetohydrazide A benzimidazole substituent replaces the 4-toluidino group. Benzimidazoles are known for intercalation with DNA or enzyme active sites, suggesting divergent biological targets compared to the toluidino derivative .
(b) Electron-Withdrawing Groups
- Compound 12a (): (E)-2-(2-(4-(Methylsulfonyl)phenyl)-1H-benzo[d]imidazol-1-yl)-N′-(1-phenylethylidene)acetohydrazide The methylsulfonyl group is strongly electron-withdrawing, reducing electron density at the benzimidazole ring. This contrasts with the electron-donating 4-toluidino group, which may enhance nucleophilic interactions .
(c) Heterocyclic-Ethylidene Hybrids
- Compound 7 (): (E,Z)-2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]-N′-(1-phenylethylidene)acetohydrazide Incorporates a pyrimidine-thioether and thietane ring, introducing sulfur atoms that may influence redox activity.
(a) Enzyme Inhibition
- α-Glucosidase Inhibition (): Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228) exhibit IC50 values of 6.10 ± 0.5 μM. The toluidino group’s amino moiety may improve binding to polar enzyme pockets compared to sulfur-containing analogs .
- p38 MAPK Inhibition (): Derivatives like (E)-N'-(4-chlorobenzylidene)acetohydrazide (4f) show anti-TNF-α activity (55.8% suppression). The toluidino group’s electron-donating properties could modulate kinase binding affinity differently than halogenated analogs .
(b) Anticancer Activity
- Triazole-Thioacetohydrazides (): N′-(2-hydroxy-5-nitrobenzylidene) derivatives inhibit melanoma (IGR39) and breast cancer (MDA-MB-231) cells. The toluidino group’s methyl may enhance cell permeability but reduce nitro group-mediated redox cycling .
(c) Antioxidant Activity
- Compound 12a (): A triazolylthio acetohydrazide with antioxidant properties. The toluidino group’s lack of direct radical-stabilizing groups (e.g., hydroxyl) may limit its efficacy compared to hydroxy-substituted analogs .
Physicochemical Properties
Biological Activity
N'-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on current research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation reaction between 4-toluidine and acetohydrazide derivatives. The structural elucidation is often confirmed using techniques such as NMR spectroscopy and mass spectrometry. The compound's molecular formula is , indicating a complex structure that contributes to its biological properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer), have shown promising results. The compound exhibited an IC50 range from 23.2 to 95.9 μM , with several derivatives demonstrating significant antiproliferative activity .
| Compound | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| 1 | MCF-7 | 23.2 | High |
| 2 | HepG-2 | 49.9 | Moderate |
| 3 | MCF-7 | 52.9 | Moderate |
| 4 | HepG-2 | 95.9 | Low |
The mechanism by which this compound induces apoptosis in cancer cells involves several pathways:
- Cell Cycle Arrest : Flow cytometry analyses have indicated that treatment with the compound leads to cell cycle arrest at the G2/M phase, a critical point for cellular division.
- Apoptosis Induction : The compound has been shown to enhance the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential collapse and subsequent activation of caspase pathways, particularly caspase-3, which is crucial for apoptosis .
- Inhibition of Proliferation : The compound's ability to inhibit proliferation is linked to its interaction with specific molecular targets within the cancer cells, although further studies are needed to elucidate these interactions fully.
Case Studies
In a recent study, this compound was administered to MCF-7 cell lines, resulting in significant cell death compared to untreated controls. The study utilized various assays, including MTT and Annexin V staining, to quantify cell viability and apoptosis rates.
Summary of Findings from Case Studies:
- Cell Viability : A marked decrease in cell viability was observed at concentrations above 30 μM.
- Apoptotic Markers : Increased levels of apoptotic markers were noted, confirming the compound's role in inducing programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
